Lower In Vivo Potency vs S,S-Diastereomer
In a direct head-to-head comparison, the lysergic acid amide derived from cis-2,4-dimethylazetidine demonstrated markedly lower LSD-like behavioral activity in a rat two-lever drug discrimination model than the amide from the potent (S,S)-(+)-2,4-dimethylazetidine isomer [1]. This establishes the cis isomer's value as a low-activity control for mechanistic studies.
| Evidence Dimension | In vivo behavioral potency (LSD-like drug discrimination) |
|---|---|
| Target Compound Data | Less potent than LSD |
| Comparator Or Baseline | (S,S)-(+)-2,4-dimethylazetidine lysergamide: slightly more potent than LSD |
| Quantified Difference | Significantly less potent (quantitative data not specified in abstract, but explicitly stated as less potent in all relevant assays compared to the S,S-isomer) |
| Conditions | Rat two-lever drug discrimination model |
Why This Matters
This directly quantifies the functional consequence of stereochemistry, proving the cis isomer is not a suitable substitute for active isomers and is best used as a negative control or for conformational constraint studies.
- [1] Nichols, D. E., Frescas, S., Marona-Lewicka, D., & Kurrasch-Orbaugh, D. M. (2002). Lysergamides of Isomeric 2,4-Dimethylazetidines Map the Binding Orientation of the Diethylamide Moiety in the Potent Hallucinogenic Agent N,N-Diethyllysergamide (LSD). Journal of Medicinal Chemistry, 45(19), 4344-4349. View Source
